2-Hydroxy-7-methylquinolin-4(4aH)-one
Description
2-Hydroxy-7-methylquinolin-4(4aH)-one is a quinoline derivative characterized by a hydroxyl group at position 2, a methyl group at position 7, and a ketone moiety at position 4 in the partially hydrogenated 4aH configuration. This compound belongs to the quinolinone family, which is known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-hydroxy-7-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5,7,12H,1H3 |
InChI Key |
GNOUFDCOVZBFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)C=C(C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methylquinolin-4(4aH)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzyl alcohol with acetoacetic ester in the presence of a catalyst can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-methylquinolin-4(4aH)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-oxo-7-methylquinolin-4(4aH)-one or 2-carboxy-7-methylquinolin-4(4aH)-one.
Reduction: Formation of 2-hydroxy-7-methylquinolin-4(4aH)-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-Hydroxy-7-methylquinolin-4(4aH)-one exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. For instance, a study demonstrated that derivatives of this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various strains of Escherichia coli.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of this compound. Research suggests it may play a role in protecting neuronal cells from oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit the growth of certain plant pathogens. Studies have indicated that formulations containing this compound can effectively reduce fungal infections in crops, thereby enhancing yield and quality4.
Plant Growth Regulation
Additionally, it is being explored as a plant growth regulator. Preliminary studies suggest that it may promote root development and overall plant vigor, which could be beneficial in sustainable agriculture practices .
Material Science
Fluorescent Properties
The compound exhibits interesting fluorescent properties, making it suitable for applications in material science. It can be utilized in the development of fluorescent sensors and dyes due to its ability to emit light upon excitation .
Polymer Composites
Recent research has explored the incorporation of this compound into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in the production of advanced materials for electronics and packaging .
Data Tables
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound derivatives against various pathogens. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a lead compound for developing new antibiotics.
- Neuroprotection Research : A case study focused on the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings suggested that treatment with this compound significantly reduced cell death rates compared to untreated controls.
- Agricultural Field Trials : Field trials assessing the efficacy of this compound as a pesticide demonstrated a marked decrease in crop loss due to fungal infections, suggesting its viability as an eco-friendly alternative to traditional pesticides.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methylquinolin-4(4aH)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The compound may also interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects :
- Biological Activity: Quinolinones with hydroxyl or acyl groups (e.g., ) show promise in antimicrobial applications, suggesting that this compound could be similarly active .
- Synthetic Challenges : Optical resolution methods (e.g., tartrate salt formation in ) may apply to enantiopure synthesis of the target compound if chirality is introduced .
Biological Activity
2-Hydroxy-7-methylquinolin-4(4aH)-one, a quinoline derivative, has garnered attention in recent years due to its diverse biological activities. This compound possesses a unique structure characterized by a hydroxyl group at the second position and a methyl group at the seventh position of the quinoline ring. This article delves into its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
- Molecular Formula : C10H9NO
- Molar Mass : 175.18 g/mol
- Structural Formula :
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has demonstrated effectiveness against a range of bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Inhibition (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Staphylococcus aureus | 20 | 22 |
These results suggest that the compound is comparable to standard antibacterial agents, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating its potency:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HL60 | 0.69 |
| K562 | 2.1 |
| A549 | 5.0 |
| MCF-7 | 22 |
The mechanism of action appears to involve the inhibition of cell proliferation pathways, potentially through interactions with key molecular targets such as histone deacetylases (HDAC) and epidermal growth factor receptors (EGFR) .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH assay. The results indicate that while the compound exhibits antioxidant properties, its effectiveness is lower than that of standard antioxidants like ascorbic acid:
| Compound | IC50 (mg/mL) |
|---|---|
| This compound | 1.8 |
| Ascorbic Acid | 0.1 |
This suggests that while it possesses some antioxidant activity, further modifications may be necessary to enhance its efficacy in this area .
Case Studies and Research Findings
- Antiviral Activity : Recent investigations into the antiviral properties of quinoline derivatives have highlighted potential applications for treating viral infections, including H5N1 and COVID-19. The structural characteristics of this compound may contribute to its antiviral efficacy by influencing binding affinities with viral proteins .
- Neuroprotective Effects : Another study reported neuroprotective activity against NMDA-induced excitotoxicity in neuronal cell lines, suggesting potential therapeutic roles in neurodegenerative diseases .
- Synthesis and Derivatives : The synthesis of this compound can be achieved through various methods, including refluxing hydroxylated quinoline derivatives with aldehydes under acidic conditions. Modifications to the structure can lead to derivatives with enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
